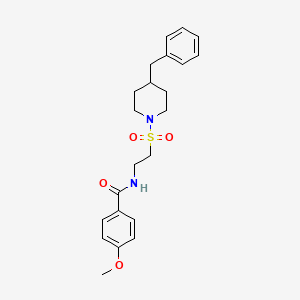

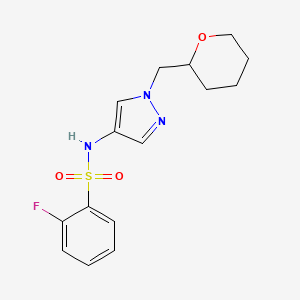

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide” is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the reactions involved in the synthesis of such compounds .科学的研究の応用

Neuroprotective Agents in Alzheimer’s Disease

This compound has shown potential as a neuroprotective agent in the treatment of Alzheimer’s disease (AD). Research indicates that derivatives of benzylpiperidine can inhibit β-sheet aggregation and fibril formation, which are critical in the pathogenesis of AD . These compounds can also interact with the acetylcholinesterase (AChE) peripheral anionic site, inhibiting AChE-mediated amyloid-beta (Aβ) fibrillogenesis . This multitargeted approach helps in modulating different targets involved in the neurodegenerative cascade of AD.

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant properties. It can protect neuronal cells from oxidative stress-induced damage by inhibiting reactive oxygen species (ROS) generation . This property is particularly beneficial in neurodegenerative diseases where oxidative stress plays a crucial role in disease progression.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another area of interest. It has been observed to reduce inflammation by modulating various inflammatory pathways. This makes it a promising candidate for the treatment of chronic inflammatory conditions, including neuroinflammation associated with neurodegenerative diseases .

Cancer Research

In cancer research, N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide has been explored for its potential to inhibit cancer cell proliferation. Its ability to interfere with specific signaling pathways involved in cell growth and survival makes it a candidate for developing new anticancer therapies .

Pharmacological Applications in Pain Management

This compound has also been investigated for its analgesic properties. By interacting with specific receptors in the nervous system, it can modulate pain perception, offering potential applications in pain management . This could be particularly useful in developing new pain relief medications with fewer side effects compared to traditional analgesics.

Antimicrobial Activity

The antimicrobial properties of this compound have been studied, showing effectiveness against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections .

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide”, is an important task of modern organic chemistry .

特性

IUPAC Name |

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-28-21-9-7-20(8-10-21)22(25)23-13-16-29(26,27)24-14-11-19(12-15-24)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCBFKXABAMJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)

![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide](/img/structure/B2661913.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2661917.png)

![4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2661918.png)